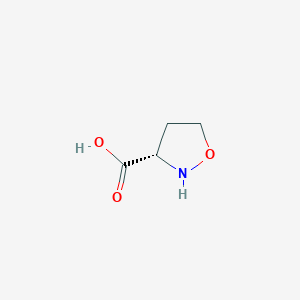

5-Oxaproline

Vue d'ensemble

Description

5-Oxoproline, also known as Pyroglutamic acid or pidolic acid, is a natural amino acid derivative where the free amino group of glutamic acid or glutamine cyclizes to form a lactam . It is an intermediate in the glutathione metabolism and a marker of glutathione deficiency . It is involved in the production/recycling of glutathione, a potent antioxidant in the human body .

Synthesis Analysis

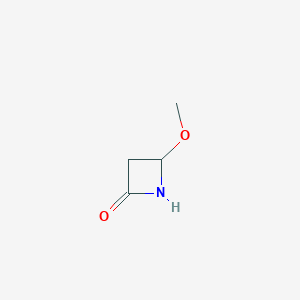

The synthesis of 5-Oxoproline involves two main parts: the synthesis of peptide fragments by standard fluorenylmethoxycarbonyl (Fmoc) chemistry and the α-Ketoacid-Hydroxylamine (KAHA) ligation between fragments containing 5-Oxoproline and a C-terminal peptide α-ketoacid . This protocol uses (S)-5-oxoproline (opr) as a key building block .Molecular Structure Analysis

5-Oxoproline is a ubiquitous but understudied natural amino acid derivative in which the free amino group of glutamic acid or glutamine cyclizes to form a lactam . The names of 5-Oxoproline conjugate base, anion, salts, and esters are pyroglutamate, 5-oxoprolinate, or pidolate .Chemical Reactions Analysis

Fully unprotected peptides are ligated by a selective reaction between α-ketoacids and hydroxylamines to give native amide bonds. This process is part of the chemical synthesis of proteins .Physical And Chemical Properties Analysis

5-Oxoproline has a molecular formula of C5H7NO3 and a molar mass of 129.11. It has a density of 1.3816 (rough estimate), a melting point of 160-163°C (lit.), and a boiling point of 239.15°C (rough estimate). It is soluble in water (10-15 g/100 mL at 20 ºC), alcohol, acetone, and glacial acetic acid, and slightly soluble in ethyl acetate .Applications De Recherche Scientifique

1. Understanding Metabolic Disorders

5-Oxoproline, also known as pyroglutamic acid, is significant in the study of metabolic disorders. It accumulates in glutathione synthetase deficiency, a metabolic defect characterized by symptoms like hemolytic anemia, metabolic acidosis, and severe neurological disorders. Research has shown that 5-oxoproline contributes to oxidative stress in rat brains, potentially explaining the neuropathology of glutathione synthetase deficiency (Pederzolli et al., 2007); (Pederzolli et al., 2010).

2. Role in Drug-Induced Metabolic Acidosis

Transient 5-oxoprolinuria, where there is increased urinary excretion of 5-oxoproline, can lead to metabolic acidosis in certain contexts, such as antibiotic therapy (Croal et al., 1998). This understanding is crucial for diagnosing and managing acidosis resulting from specific drug interactions, as seen in cases involving acetaminophen and certain antibiotics (Jessurun et al., 2015).

3. Impact on Enzyme Function

5-Oxoproline is known to inactivate certain enzymes, such as prolyl 4-hydroxylase. This has implications for understanding enzyme function and potential therapeutic applications. Compounds with 5-oxoproline sequences can inhibit prolyl 4-hydroxylase, which is significant in collagen synthesis (Günzler et al., 1988).

4. Development of Pharmacological Agents

Oxoproline peptides have been studied for their potential in pharmacological applications, particularly for their lipid-lowering and antithrombotic effects. These peptides could represent a new class of drugs for treating conditions related to fat metabolism and blood clot formation (Myasoedov et al., 2017).

5. Synthesis for Protein Research

5-Oxoproline is used in the synthesis of certain compounds for protein research. For example, an improved synthesis route for (S)-N-Boc-5-oxaproline has been developed, which is important for the chemical synthesis of proteins using the α-ketoacid-hydroxylamine (KAHA) ligation (Murar et al., 2017).

6. Biomarker for Hepatotoxicity

5-Oxoproline has been investigated as a potential biomarker for hepatotoxicity. Its presence in biofluids and tissues can indicate liver damage due to exposure to certain toxins or drugs (Geenen et al., 2011).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(3S)-1,2-oxazolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c6-4(7)3-1-2-8-5-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJOCEQKMJIKLJ-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CONC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CON[C@@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

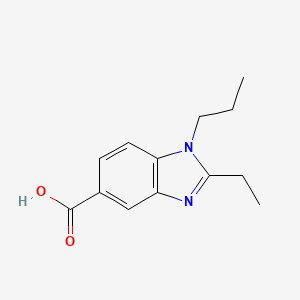

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R)-Ethyl-2-amino-3-[4-(methylsulfonyl)phenyl]-3-hydroxy-propanoate](/img/structure/B3327180.png)

![[[(2S,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-phosphonooxymethyl] dihydrogen phosphate](/img/structure/B3327221.png)

![(2s)-2-[2-[[(1r)-1-(Hydroxymethyl)propyl]amino]ethylamino]butan-1-ol](/img/structure/B3327240.png)